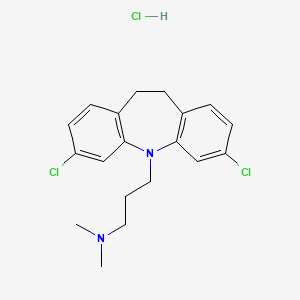

Dichloroimipramine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dichloroimipramine Hydrochloride is a derivative of Imipramine . Imipramine is a tricyclic antidepressant used for the treatment of depression and to reduce childhood enuresis . It is structurally similar to phenothiazines and contains a tricyclic ring system with an alkyl amine substituent on the central ring . In non-depressed individuals, imipramine does not affect mood or arousal, but may cause sedation .

Molecular Structure Analysis

The molecular formula of Dichloroimipramine Hydrochloride is C19H23Cl2N2 . The structure includes a tricyclic ring system with an alkyl amine substituent on the central ring .Scientific Research Applications

Proteomics Research

Dichloroimipramine Hydrochloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a given sample.

Micellization and Adsorption Studies

Dichloroimipramine Hydrochloride has been studied for its micellization and adsorption properties . Micellization is the process where surfactant monomers aggregate to form micelles. Adsorption is the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface. This creates a film of the adsorbate on the surface of the adsorbent. This process is used in many scientific fields, including chemistry, biology, and environmental science.

Thermodynamic Behavior

Research has been conducted on the thermodynamic behavior of imipramine hydrochloride and antimicrobial surfactant mixtures . Understanding the thermodynamic properties of these mixtures can provide valuable insights into their stability, reactions under different conditions, and potential applications.

Drug Delivery Systems

While not specifically mentioned for Dichloroimipramine Hydrochloride, the study of micellization and adsorption often plays a crucial role in the development of drug delivery systems . Micelles can encapsulate drug molecules, enhancing their stability and solubility. This can potentially improve the efficiency of drug delivery and release.

Mechanism of Action

Target of Action

Dichloroimipramine Hydrochloride, an analog of Imipramine , primarily targets the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter . These transporters play a crucial role in the reuptake of neurotransmitters norepinephrine and serotonin, which are involved in mood regulation .

Mode of Action

Dichloroimipramine Hydrochloride works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . By binding to the sodium-dependent serotonin and norepinephrine transporters, it reduces the reuptake of these neurotransmitters by neurons . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to improved mood .

Biochemical Pathways

The metabolism of Dichloroimipramine Hydrochloride involves the Flavin-containing monooxygenase (FMO) system . FMO-mediated metabolism of antidepressants like imipramine leads to the formation of their respective N-oxides, which are pharmacologically inactive . This metabolic pathway might contribute to local pharmacodynamic modulation within the human brain .

Result of Action

The inhibition of norepinephrine and serotonin reuptake by Dichloroimipramine Hydrochloride increases their synaptic concentration . This leads to enhanced neurotransmission and a positive effect on mood .

properties

IUPAC Name |

3-(2,9-dichloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2.ClH/c1-22(2)10-3-11-23-18-12-16(20)8-6-14(18)4-5-15-7-9-17(21)13-19(15)23;/h6-9,12-13H,3-5,10-11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIGPUHBKAQZPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=CC(=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115189-28-1 |

Source

|

| Record name | 3,7-Dichloroimipramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115189281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-DICHLOROIMIPRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIX9E95Q11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)

![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)